ML324
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Overview
Description
ML324 is a potent and selective inhibitor of the jumonji histone demethylase (JMJD2) family, with an IC50 value of 920 nM . This compound has gained significant attention due to its ability to inhibit histone demethylation, which plays a crucial role in gene transcription regulation. This compound has demonstrated promising antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting viral immediate-early (IE) gene expression .
Mechanism of Action
Target of Action
ML324, also known as N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, primarily targets the lysine demethylases (KDMs) . These enzymes, also known as “erasers”, remove methyl groups on lysine amino acids of histones . Specifically, this compound targets KDM4B and KDM4E . These enzymes play a crucial role in gene transcription regulation .
Mode of Action
This compound interacts with its targets, KDM4B and KDM4E, by inhibiting their activity . This inhibition leads to an increase in the methylation marks on histone H3 lysine 9 (H3K9) and histone H3 lysine 36 (H3K36), which are associated with gene repression and found in heterochromatin . This interaction results in changes in gene expression .
Biochemical Pathways
The action of this compound affects the epigenetic regulation of gene expression . By inhibiting KDM4B and KDM4E, this compound prevents the demethylation of H3K9 and H3K36, leading to changes in chromatin structure and gene expression . This can affect various cellular processes, including transcription, cellular proliferation and differentiation, DNA damage repair, immune response, and stem cell self-renewal .
Pharmacokinetics
This compound possesses excellent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It displays submicromolar inhibitory activity toward JMJD2E in vitro and has excellent cell permeability . These properties impact the bioavailability of this compound, allowing it to effectively reach its targets within cells .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of tumor volume and growth in certain cancer models, such as triple-negative breast cancer and prostate cancer . It also inhibits proliferation in these cancers in vitro and in vivo . In addition, this compound has demonstrated potent antiviral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition of viral immediate-early (IE) gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of viral infections, this compound’s antiviral activity was shown to be effective in blocking HSV-1 reactivation and inhibiting the formation of HSV plaque in a mouse ganglia explant model of latently infected mice . Furthermore, the presence of certain bacterial pathogens can influence the effectiveness of this compound in reducing pro-inflammatory cytokine release .
Biochemical Analysis
Biochemical Properties
ML324 interacts with the JMJD2 demethylase, inhibiting its activity . This interaction affects the demethylation of the tri-methylated H3K9, a process that is integral to gene transcription regulation . The inhibition of JMJD2 by this compound has been shown to have an IC50 value of 920 nM .
Cellular Effects
This compound has demonstrated significant cellular effects, particularly in its role as an antiviral agent. It has been shown to effectively inhibit the immediate early (IE) gene expression of both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) in HFF and MRC-5 cells . This results in the suppression of HSV plaque formation and the inhibition of HSV infection spread .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the JMJD2 demethylase and inhibiting its activity . This inhibition prevents the demethylation of the tri-methylated H3K9, thereby affecting gene transcription regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to potently reduce IE gene expression, with an IC50 value of 10 μM . This effect was observed over time, indicating the compound’s stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically a mouse ganglia explant model of latently infected mice, this compound has been shown to block HSV-1 reactivation and inhibit the formation of HSV plaque . The dosage used in these studies was 50 μM for 48 hours .
Metabolic Pathways
Given its role as a JMJD2 demethylase inhibitor, it is likely that it interacts with enzymes and cofactors involved in the methylation and demethylation processes .
Transport and Distribution
Given its cell-permeable nature , it is likely that it can freely diffuse across cell membranes and distribute throughout the cell.
Subcellular Localization
Given its role as a JMJD2 demethylase inhibitor, it is likely that it localizes to the nucleus where it can interact with the JMJD2 demethylase and affect gene transcription regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML324 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Adjusting the reaction parameters such as temperature, pressure, and solvent to accommodate larger batch sizes.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
ML324 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.
Scientific Research Applications
ML324 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone demethylases in gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of new antiviral drugs and epigenetic modulators.
Comparison with Similar Compounds
ML324 is unique in its high selectivity and potency as a JMJD2 inhibitor. Similar compounds include:
CPI-455: Another JMJD2 inhibitor with a different chemical structure but similar inhibitory activity.
GSK-J4: A potent inhibitor of the KDM6 family of histone demethylases, with some overlap in activity with JMJD2 inhibitors.
JIB-04: A broad-spectrum histone demethylase inhibitor with activity against multiple demethylase families.
This compound stands out due to its specific inhibition of JMJD2 demethylases, making it a valuable tool for studying the biological functions of these enzymes and their potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVSOZTVKXUES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222800-79-4 |
Source
|
Record name | 1222800-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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